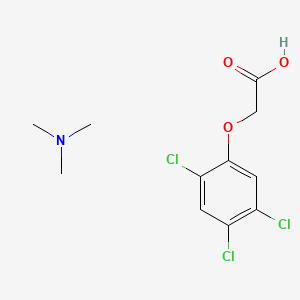

2,4,5-T trimethylamine salt

CAS No.: 6369-96-6

Cat. No.: VC18453899

Molecular Formula: C11H14Cl3NO3

Molecular Weight: 314.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6369-96-6 |

|---|---|

| Molecular Formula | C11H14Cl3NO3 |

| Molecular Weight | 314.6 g/mol |

| IUPAC Name | N,N-dimethylmethanamine;2-(2,4,5-trichlorophenoxy)acetic acid |

| Standard InChI | InChI=1S/C8H5Cl3O3.C3H9N/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-4(2)3/h1-2H,3H2,(H,12,13);1-3H3 |

| Standard InChI Key | NIUIAPURUKNXIY-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2,4,5-T trimethylamine salt is a salt derivative formed by the reaction of 2,4,5-trichlorophenoxyacetic acid with trimethylamine. Its molecular formula is CHClNO, with a molecular weight of 314.6 g/mol. The structure combines a trichlorophenoxyacetic acid moiety with a trimethylamine cation, enhancing water solubility compared to the parent acid. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS No. | 6369-96-6 | |

| IUPAC Name | N,N-dimethylmethanamine; 2-(2,4,5-trichlorophenoxy)acetic acid | |

| Canonical SMILES | CN(C)C.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O | |

| PubChem CID | 61397 |

Physicochemical Properties

The compound’s physical properties are influenced by its ionic nature. It exhibits a melting point range of 154–158°C (lit.) for the parent acid , while the salt form’s solubility in water is significantly higher due to trimethylamine’s polar interactions. Stability is compromised in the presence of strong bases, oxidizing agents, and metals, necessitating storage in inert conditions .

Synthesis and Manufacturing

Synthesis Protocol

The synthesis involves neutralizing 2,4,5-T with trimethylamine under controlled pH (6.5–7.5) and temperature (40–60°C) to minimize TCDD formation. Key steps include:

-

Chlorination of phenol to form 2,4,5-trichlorophenol.

-

Etherification with chloroacetic acid to yield 2,4,5-T.

-

Salt Formation via reaction with trimethylamine in aqueous medium.

Contaminant Mitigation

Historically, 2,4,5-T production resulted in TCDD levels exceeding 30 ppm, but modern methods (e.g., low-temperature chlorination, vacuum distillation) reduce this to <0.01 ppm. The table below contrasts traditional vs. contemporary synthesis outcomes:

| Parameter | Traditional Method | Modern Method |

|---|---|---|

| TCDD Contamination (ppm) | 30–50 | <0.01 |

| Yield (%) | 65–70 | 85–90 |

| Reaction Time (hr) | 12–18 | 6–8 |

Mechanism of Action

Plant Growth Disruption

2,4,5-T trimethylamine salt acts as a synthetic auxin, mimicking indole-3-acetic acid (IAA). Upon foliar absorption, it binds to auxin receptors, inducing uncontrolled cell division and vascular tissue necrosis. Susceptible plants (e.g., broadleaf weeds) exhibit epinastic responses (leaf curling) within 24–48 hours, followed by systemic collapse.

Selectivity and Resistance

Applications and Efficacy

Agricultural Use

Primarily employed for post-emergent control of broadleaf weeds in cereals and pastures. Efficacy varies with formulation (e.g., emulsifiable concentrates vs. soluble liquids) and environmental factors:

| Condition | Efficacy (% Weed Reduction) |

|---|---|

| Optimal (25°C, 70% RH) | 85–95 |

| Suboptimal (<15°C) | 40–60 |

| Rainfall within 6 hr | 20–30 |

Regulatory Restrictions

Banned in the EU, Canada, and Australia due to TCDD risks. In the U.S., the Environmental Protection Agency (EPA) classifies it as a Restricted Use Pesticide (RUP), requiring applicator certification .

Health and Environmental Hazards

Human Toxicity

Acute exposure causes irritation (skin, eyes, respiratory tract), while chronic intake is linked to hepatotoxicity and potential carcinogenicity. California’s Proposition 65 lists 2,4,5-TMA salts as “known to cause cancer” . Key hazard codes include:

Ecotoxicology

TCDD’s persistence (half-life >10 years in soil) and bioaccumulation pose risks to aquatic ecosystems. Chronic exposure in fish induces cytochrome P450 1A (CYP1A) activation, impairing reproduction .

Research Developments

Analytical Methods

Recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) enable detection limits of 0.001 ppm for TCDD in 2,4,5-T formulations, ensuring compliance with safety standards.

Alternatives and Biodegradation

Studies explore microbial degradation using Sphingomonas spp., which metabolize 2,4,5-T via the tfd pathway, cleaving the ether bond to form non-toxic chlorocatechols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume